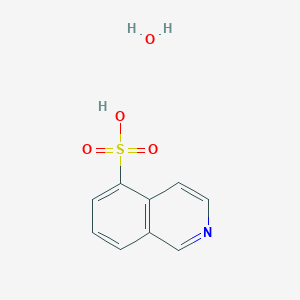

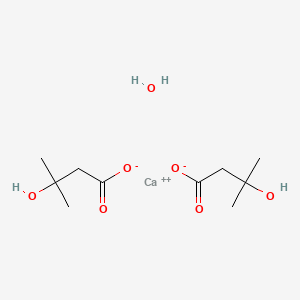

Calcium beta-hydroxy-beta-methylbutyrate monohydrate

Descripción general

Descripción

HMB-Ca is a substance that your body produces naturally when it breaks down the amino acid leucine . It’s also known as beta-hydroxy beta-methylbutyric acid, beta-hydroxy beta-methylbutyrate, and hydroxymethylbutyrate . It’s used as a dietary supplement to increase HMB levels in the body, which may aid muscle growth and performance .

Synthesis Analysis

HMB-Ca is synthesized from 4-methyl-4-hydroxy-2-pentanone (Diacetone Alcohol) through a halogenation reaction, followed by acidification and extraction with isobutanol. The HMB acid obtained from the isobutanol extract is then directly converted into HMB-Ca with Ca(OH)2 .Molecular Structure Analysis

The molecular formula of HMB-Ca is C10H18CaO6, and its average mass is 274.324 Da .Chemical Reactions Analysis

HMB-Ca is a metabolite of leucine, a branched-chain amino acid (BCAA) that’s essential for protein synthesis and muscle repair . It’s produced when your body breaks down leucine .Physical and Chemical Properties Analysis

HMB-Ca is a powder . Its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are all properties that can be analyzed .Aplicaciones Científicas De Investigación

Safety and Toxicity : CaHMB is a dietary supplement used for ergogenic aid and in functional foods. A study found that the no-observed-adverse-event-level (NOAEL) for β-hydroxy-β-methylbutyric free acid (HMBFA), a new delivery form of CaHMB with improved bioavailability, was the highest level administered in Sprague-Dawley rats, indicating its safety (Fuller et al., 2014).

Effect on Muscle Catabolism : Supplementation with CaHMB during resistance training has been examined for its effects on reducing muscle catabolism. However, a study on experienced resistance-trained athletes showed no significant differences in muscle anabolism or body composition (Kreider et al., 1999).

Sports Nutrition : The International Society of Sports Nutrition stated that HMB can enhance recovery by reducing exercise-induced muscle damage and may be effective when consumed for 2 weeks prior to exercise. Both forms of HMB (CaHMB and HMB-FA) are considered beneficial, with the former being more studied (Wilson et al., 2013).

Manufacture and Environmental Considerations : Research on the microbial conversion of beta-methylbutyric acid (MBA) to HMB by Galactomyces reessii suggests environmentally sound and inexpensive methods of HMB manufacture (Lee et al., 1997).

Bioavailability : A study comparing the pharmacokinetics of CaHMB and its free acid form (FAHMB) in rats showed that CaHMB had significantly greater bioavailability. This suggests physiological mechanisms contributing to the systemic clearance differences between the two forms (Shreeram et al., 2014).

Elderly Populations : HMB supplementation in healthy older women improved several muscle strength and physical performance parameters, suggesting its potential utility in managing sarcopenia and age-related muscle loss (Berton et al., 2015).

Muscle Preservation : A systematic review and meta-analysis indicated that HMB supplementation contributed to the preservation of muscle mass in older adults, which can be useful in preventing muscle atrophy induced by bed rest or other factors (Wu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

HMB-Ca has gained a lot of interest in the health and fitness community for its potential to aid muscle growth and exercise performance . Additional research is needed to fully understand its effects in various populations . It’s also being studied for its potential to enhance muscle strength and physical functionality in older adults, even in individuals not engaged in an exercise training program .

Propiedades

IUPAC Name |

calcium;3-hydroxy-3-methylbutanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNZKXFIIRXMQI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173700-95-2 | |

| Record name | Butanoic acid, 3-hydroxy-3-methyl-, calcium salt, hydtate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173700952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

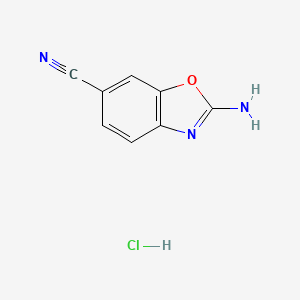

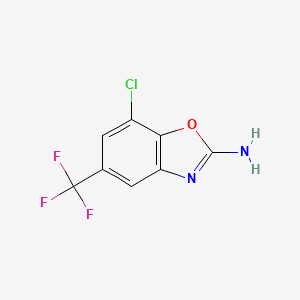

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride](/img/structure/B8004681.png)

![Naphtho[1,2-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004692.png)

![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)

![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)